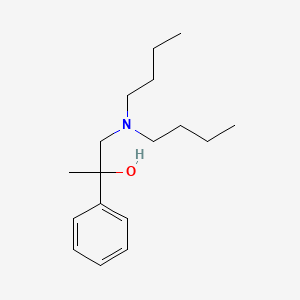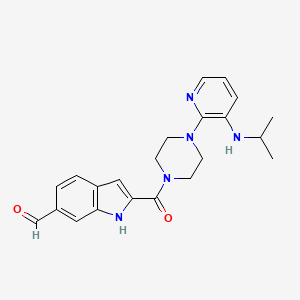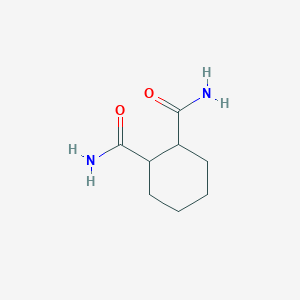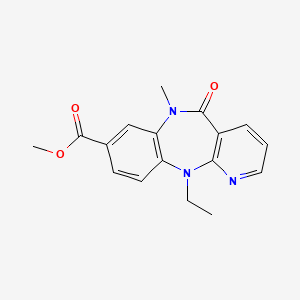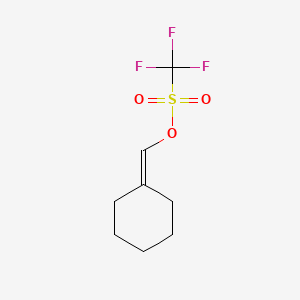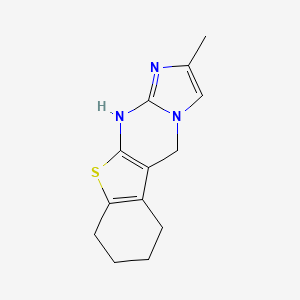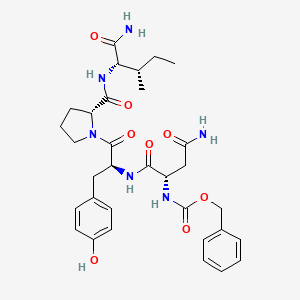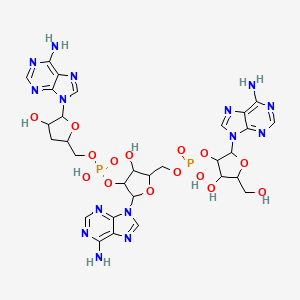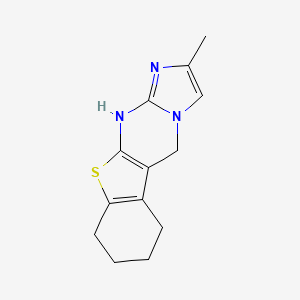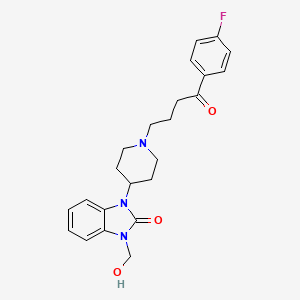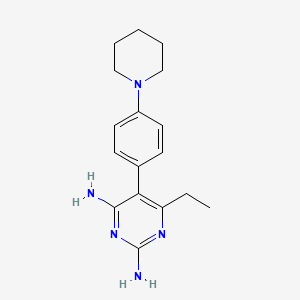
2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)- is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(1-piperidinyl)benzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino groups at the 2- and 4-positions of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core structure but lacks the piperidinyl substituent.
6-Chloro-N~4~- [2- (1-piperidinyl)ethyl]-4,5-pyrimidinediamine: This compound has a similar structure but includes a chloro substituent.
Uniqueness
2,4-Pyrimidinediamine, 6-ethyl-5-(4-(1-piperidinyl)phenyl)- is unique due to the presence of the piperidinyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
123240-52-8 |
|---|---|
Molecular Formula |
C17H23N5 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
6-ethyl-5-(4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N5/c1-2-14-15(16(18)21-17(19)20-14)12-6-8-13(9-7-12)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H4,18,19,20,21) |
InChI Key |
HFTMADBRHXOVCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


